An In-Depth Technical Guide to Imazalil-d5 Sulfate: Application in Residue Analysis
An In-Depth Technical Guide to Imazalil-d5 Sulfate: Application in Residue Analysis
Abstract
This technical guide provides a comprehensive overview of Imazalil-d5 Sulfate, a deuterated analog of the fungicide Imazalil. Designed for researchers, analytical scientists, and professionals in drug development and food safety, this document delves into the chemical structure, properties, and, most critically, the application of Imazalil-d5 Sulfate as an internal standard in quantitative analytical methodologies. A detailed, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of Imazalil in citrus matrices is presented, underscoring the principles of isotopic dilution for achieving the highest levels of accuracy and precision.
Introduction: The Need for Precision in Fungicide Residue Analysis
Imazalil is a widely utilized systemic fungicide with both protective and curative properties, primarily employed in post-harvest treatments of fruits and vegetables to prevent spoilage caused by a variety of fungi.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for Imazalil in various food commodities to ensure consumer safety.
Accurate and precise quantification of Imazalil residues is therefore paramount. The complexity of food matrices, however, can introduce significant analytical challenges, including matrix effects (ion suppression or enhancement) in mass spectrometry-based methods. The use of a stable isotope-labeled internal standard, such as Imazalil-d5 Sulfate, is the gold standard for mitigating these challenges and achieving reliable, validated results.[3][4]
Imazalil-d5 Sulfate: Chemical Identity and Properties
Imazalil-d5 Sulfate is the deuterated form of Imazalil Sulfate, where five hydrogen atoms on the allyl group have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to the parent compound in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
| Property | Value | Source |
| Chemical Name | 1-(2-((allyl-d5)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole, monosulfate | [2] |
| Synonyms | Enilconazole-d5, (±)-Imazalil-d5 | [2] |
| CAS Number | 1398065-92-3 | [2] |
| Molecular Formula | C₁₄H₉Cl₂D₅N₂O • H₂SO₄ | [2] |
| Molecular Weight | 400.3 g/mol | [2] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [2] |
| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble | [2] |
Chemical Structure
The chemical structure of Imazalil-d5 Sulfate is presented below. The five deuterium atoms are located on the allyl moiety.
Caption: Chemical structure of Imazalil-d5 Sulfate.
The Principle of Isotopic Dilution
The utility of Imazalil-d5 Sulfate as an internal standard is rooted in the principle of isotopic dilution. A known quantity of the deuterated standard is added to the sample at the beginning of the analytical workflow. Because the deuterated standard has nearly identical physicochemical properties to the native analyte (Imazalil), it experiences the same losses during sample preparation, extraction, and cleanup, as well as any ionization suppression or enhancement in the mass spectrometer source. By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.
Caption: Isotopic Dilution Workflow.
Experimental Protocol: Quantification of Imazalil in Citrus Peel using LC-MS/MS
This section provides a detailed, step-by-step methodology for the analysis of Imazalil in citrus peel, a common matrix for residue testing.
Materials and Reagents
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Imazalil analytical standard (≥98% purity)
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Imazalil-d5 Sulfate internal standard
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ammonium formate (LC-MS grade)
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Ultrapure water
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QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
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Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
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0.22 µm syringe filters (PTFE)
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
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Homogenization: Weigh 10 g of homogenized citrus peel into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of Imazalil-d5 Sulfate solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
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Extraction: Add 10 mL of acetonitrile.
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Salting Out: Add the QuEChERS extraction salt packet.
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Shaking: Cap the tube and shake vigorously for 1 minute.
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Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
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d-SPE Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents.
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Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.
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Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
Caption: QuEChERS Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance liquid chromatograph |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation of Imazalil from matrix interferences |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
The following MRM transitions are suggested. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Imazalil | 297.0 | 159.0 | 201.0 | Optimized |
| Imazalil-d5 | 302.0 | 159.0 | 206.0 | Optimized |
The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of the analyte's identity. The ratio of the quantifier to qualifier peak areas should be consistent between standards and samples.
Data Analysis and Quantification
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Calibration Curve: Prepare a series of calibration standards containing known concentrations of Imazalil and a constant concentration of Imazalil-d5 Sulfate.
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Peak Integration: Integrate the peak areas for the quantifier MRM transitions of both Imazalil and Imazalil-d5 Sulfate in the standards and samples.
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Response Ratio: Calculate the ratio of the peak area of Imazalil to the peak area of Imazalil-d5 Sulfate for each standard and sample.
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Quantification: Plot the response ratio of the standards against their concentrations to generate a calibration curve. The concentration of Imazalil in the samples can then be determined from this curve using their measured response ratios.
Method Validation
A crucial aspect of ensuring the reliability of analytical data is method validation. Key validation parameters to be assessed when using Imazalil-d5 Sulfate as an internal standard include:
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Linearity: The range over which the response is proportional to the concentration.
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Accuracy (Trueness): The closeness of the measured value to the true value, typically assessed through recovery studies in spiked blank matrix.
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Precision: The degree of agreement among individual measurements, evaluated as repeatability (within-day precision) and intermediate precision (between-day precision).
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
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Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
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Matrix Effects: Assessment of ion suppression or enhancement caused by the sample matrix.
The use of a deuterated internal standard like Imazalil-d5 Sulfate significantly improves the accuracy and precision of the method, particularly in complex matrices where matrix effects are prominent.[3][4]
Conclusion
Imazalil-d5 Sulfate is an indispensable tool for the accurate and precise quantification of Imazalil residues in complex matrices. Its use in isotopic dilution LC-MS/MS methodologies provides a robust and reliable approach to ensure compliance with regulatory limits and safeguard consumer health. The detailed protocol provided in this guide serves as a foundation for laboratories to develop and validate their own high-performance analytical methods for Imazalil and other pesticide residues. The principles of isotopic dilution and rigorous method validation are cornerstones of scientific integrity in analytical chemistry.
References
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Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Taylor & Francis Online. [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Union Reference Laboratories for Residues of Pesticides. [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Imazalil-d5 Sulfate. Pharmaffiliates. [Link]
-
Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications. [Link]
-
LC–MS-MS Analysis of Urinary Biomarkers of Imazalil Following Experimental Exposures. Journal of Analytical Toxicology. [Link]
-
Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. MDPI. [Link]
-
Determination of imazalil and benzimidazole residues in processed fruit products with liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]
-
Analysis of Imazalil and Its Major Metabolite in Citrus Fruits by GC-FTD. ResearchGate. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]
-
Deuterated Compounds. Pharmaffiliates. [Link]
-
Determination of imazalil and thiabendazole by UPLC- Q-TOF-MS – an analysis of a grapefruit extract-containing dietary supplement. Current Issues in Pharmacy and Medical Sciences. [Link]
-
(PDF) Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. ResearchGate. [Link]
-
Flow Chemistry for Contemporary Isotope Labeling. X-Chem. [Link]
-
Identification of Pesticide Transformation Products in Food by Liquid Chromatography/ Time-of-Flight Mass Spectrometry via “Fragmentation-Degradation. Analytical Chemistry. [Link]
